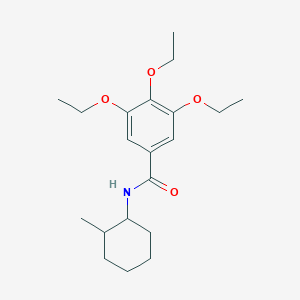
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in scientific research. DIDS is a sulfonamide derivative that has a wide range of applications in biochemistry and physiology. In
作用機序
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide inhibits chloride channels and transporters by binding to a specific site on the protein. The binding of this compound to the protein induces a conformational change that blocks the passage of chloride ions through the channel or transporter. This compound has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the sodium-coupled bicarbonate transporter (NBC).
Biochemical and Physiological Effects:
The inhibition of chloride channels and transporters by this compound has several biochemical and physiological effects. Inhibition of CFTR by this compound has been shown to reduce the secretion of chloride and bicarbonate ions in the airways, leading to the thickening of mucus and the development of cystic fibrosis. Inhibition of VRAC by this compound has been shown to reduce cell volume regulation and induce cell death in cancer cells. Inhibition of NBC by this compound has been shown to reduce the secretion of bicarbonate ions in the pancreas, leading to the development of pancreatitis.
実験室実験の利点と制限
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and transporters, making it an effective tool for investigating the role of these proteins in various physiological and pathological conditions. This compound is also readily available and relatively inexpensive, making it accessible to researchers. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on chloride channels and transporters can be non-specific, leading to off-target effects.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels and transporters. This could lead to the development of more targeted therapies for diseases such as cystic fibrosis and hypertension. Another area of research is the investigation of the role of chloride channels and transporters in cancer cells. This compound has been shown to induce cell death in cancer cells by inhibiting VRAC, and further research could lead to the development of new cancer therapies. Finally, the development of new methods for the delivery of this compound to specific tissues or cells could improve its efficacy and reduce its toxicity.
合成法
The synthesis of 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,6-diisopropylaniline in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization or column chromatography.
科学的研究の応用
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been extensively studied in scientific research due to its ability to inhibit chloride channels and transporters. Chloride channels and transporters play a crucial role in various physiological processes, including cell volume regulation, acid-base balance, and neuronal excitability. This compound has been used in research to investigate the role of chloride channels and transporters in various physiological and pathological conditions, including cystic fibrosis, epilepsy, and hypertension.
特性
分子式 |
C18H21Cl2NO2S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
2,5-dichloro-N-[2,6-di(propan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21Cl2NO2S/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-24(22,23)17-10-13(19)8-9-16(17)20/h5-12,21H,1-4H3 |
InChIキー |
OIUFMAWVMYSEFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



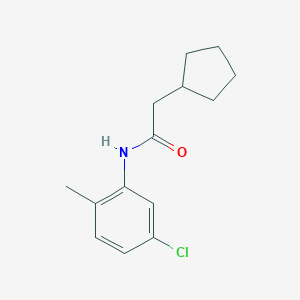

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
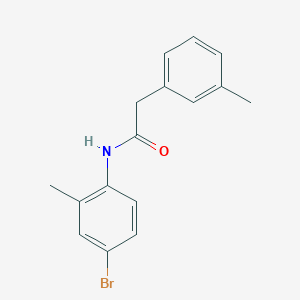

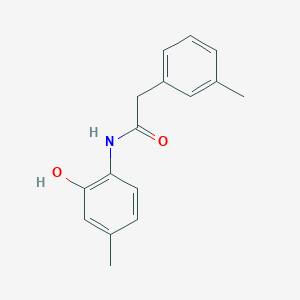
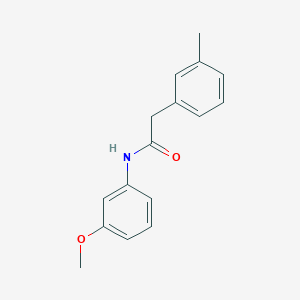

![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
